3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid
Description
BenchChem offers high-quality 3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
887247-29-2 |
|---|---|
Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
3-amino-5-pyridin-3-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c11-7-4-8(15-9(7)10(13)14)6-2-1-3-12-5-6/h1-5H,11H2,(H,13,14) |
InChI Key |
KDQOMQMSVBAIFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(S2)C(=O)O)N |
Origin of Product |
United States |
Methodological & Application
Application Note: Optimized Gewald Reaction Conditions for 2-Aminothiophene-3-Carboxylic Acid Derivatives
Executive Summary & Structural Clarification
The Gewald reaction is the premier multicomponent reaction (MCR) for synthesizing polysubstituted 2-aminothiophenes.[1] It is widely utilized in drug discovery to generate scaffolds for kinase inhibitors, GPCR ligands, and anti-infectives.
Critical Nomenclature Note: While often loosely referred to as "aminothiophenecarboxylates," the standard Gewald reaction specifically yields 2-aminothiophene-3-carboxylic acid derivatives .
-
Position 2: Amino group (-NH2)[2]
-
Position 3: Carboxyl group (from the activated nitrile, e.g., -COOEt, -CN, -CONH2)
This guide details the synthesis of these 2-amino-3-carboxy scaffolds. If your target is the inverse isomer (3-amino-thiophene-2-carboxylate), a different synthetic route (e.g., Fiesselmann synthesis) is required, as the Gewald mechanism inherently directs the amino group to position 2.
Mechanistic Insight & Reaction Pathway[3][4][5]
To optimize the Gewald reaction, one must understand the rate-determining steps. The reaction proceeds through a Knoevenagel condensation followed by thiolation and cyclization .[3][4]
The "Morpholine Effect"
Morpholine is the preferred base not just for its pKa (~8.3), but because it often acts as a nucleophilic catalyst. It forms an enamine intermediate with the ketone, which is more reactive toward the Knoevenagel condensation than the free ketone, significantly accelerating the first step in hindered substrates.
Pathway Diagram
The following diagram illustrates the mechanistic flow and the critical "fork" where side reactions (polymerization) can occur if sulfur activation is delayed.
Figure 1: Mechanistic pathway of the Gewald reaction showing the critical sulfur addition step.[1][4]
Critical Parameters & Optimization
The choice of base and solvent dramatically alters the yield and purity. The table below summarizes the effects of common variables based on field data.
Table 1: Reaction Parameter Optimization Matrix
| Parameter | Common Choice | Impact & Recommendation |
| Base | Morpholine | Preferred. Balances basicity and nucleophilicity. Ideal for hindered ketones. |
| Triethylamine (TEA) | Weaker nucleophile. Often results in lower yields for aliphatic ketones but acceptable for reactive aldehydes. | |
| Diethylamine | Classical choice, but volatile (bp 55°C). Good for low-temp variations. | |
| Solvent | Ethanol (EtOH) | Standard. Green, cheap, and solubilizes reactants well. Reflux temp (78°C) is ideal for most kinetics. |
| DMF | Use for high-temperature needs (>100°C) or highly insoluble substrates. Warning: Harder to remove during workup. | |
| Methanol | Good for microwave protocols due to high microwave absorptivity. | |
| Sulfur | Elemental ( | Must be finely powdered. "Flowers of sulfur" is preferred over crystalline chunks for kinetics. |
| Stoichiometry | 1:1:1 | Standard. However, a slight excess of Sulfur (1.1 equiv) often drives completion. |
Experimental Protocols
Protocol A: The "Classic" One-Pot Synthesis (Robust & Scalable)
Best for: Standard laboratory synthesis, scale-up (grams to kilograms), and educational purposes.
Reagents:
-
Cyclohexanone (or substituted ketone): 10 mmol
-
Ethyl cyanoacetate: 10 mmol
-
Sulfur (elemental, powder): 10 mmol
-
Morpholine: 10-12 mmol
-
Ethanol (absolute): 20 mL
Step-by-Step Methodology:
-
Pre-Mixing: In a 100 mL round-bottom flask (RBF), combine the ketone (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (10 mL).
-
Activation: Add Morpholine (10 mmol) dropwise. Note: An exotherm may be observed.[5][6][7] This indicates the initiation of the Knoevenagel condensation.[1][8]
-
Sulfur Addition: Stir for 15 minutes at room temperature (RT) to allow Knoevenagel adduct formation. Then, add elemental Sulfur (10 mmol) and the remaining Ethanol (10 mL).
-
Expert Tip: Adding sulfur after the initial 15-min stir often reduces tar formation compared to mixing all solids at t=0.
-
-
Reflux: Equip with a condenser and heat to reflux (approx. 80°C) for 3–12 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of the sulfur suspension and the formation of a fluorescent spot usually indicate progress.
-
-
Workup (Self-Validating):
-
Cool the mixture to RT.
-
Pour into ice-cold water (100 mL).
-
Validation: A solid precipitate should form immediately. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.
-
-
Purification: Filter the solid, wash with cold water/ethanol (9:1), and recrystallize from hot ethanol.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation, difficult substrates, and rapid optimization.
Reagents:
Methodology:
-
Vial Setup: In a 10 mL microwave process vial, add all reagents.
-
Irradiation: Cap and irradiate at 120°C for 10–20 minutes (dynamic power mode).
-
Note: Ensure the vessel is rated for the pressure generated by ethanol at 120°C.
-
-
Workup: Cool to RT. The product often crystallizes directly upon cooling. Filter and wash with cold ethanol.
Quality Control & Troubleshooting
A successful Gewald reaction is self-validating through specific visual and analytical cues.
Workflow Diagram: QC & Purification
Figure 2: Decision tree for workup and quality control.
Troubleshooting Guide
-
Problem: Dark Tar/Polymerization.
-
Cause: Overheating or sulfur degradation before incorporation.
-
Solution: Use the "Two-Step" modification. Perform the Knoevenagel condensation (Ketone + Nitrile + Base) first, isolate the intermediate, then react with Sulfur/Base in a second step.[3]
-
-
Problem: Low Yield with Steric Hindrance.
-
Solution: Switch solvent to DMF and increase temperature to 100°C. Increase morpholine load to 1.5 equiv.
-
-
Problem: Product "Oils Out".
-
Solution: The product is likely impure. Dissolve the oil in minimal hot ethanol and let it stand at 4°C overnight.
-
Safety & Scale-Up Considerations
-
Hydrogen Sulfide (
) Risk: Although the Gewald reaction consumes sulfur, side reactions can generate small amounts of gas, which is highly toxic.-
Protocol: Always run reactions in a functioning fume hood.
-
Sensor: Use personal
monitors when scaling up (>10g).
-
-
Exotherm Control: The addition of the base (morpholine) to the cyanoacetate/ketone mixture is exothermic. On large scale, add the base slowly while monitoring internal temperature.
-
Odor Control: Thiophene derivatives and the reaction byproducts have potent, lingering sulfurous odors. Bleach (sodium hypochlorite) is effective for neutralizing glassware and spills.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
-
Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction.[2][3][8][4][10][11][12][13][14][15] Journal of Heterocyclic Chemistry.
-
Sridhar, M., et al. (2007). Microwave accelerated synthesis of 2-aminothiophenes.[9][10][11][16][17] Tetrahedron Letters.[11][16]
-
Huang, X., et al. (2010).[16] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline.[16] Synlett.[16]
-
Putrani, et al. (2024).[18] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
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- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
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- 6. labproinc.com [labproinc.com]
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- 8. chemrxiv.org [chemrxiv.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. organic-chemistry.org [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing decarboxylation during the synthesis of aminothiophene acids
This technical guide addresses the critical instability issues inherent to 2-aminothiophene-3-carboxylic acids . These compounds are notoriously prone to spontaneous decarboxylation due to the electron-donating nature of the 2-amino group, which destabilizes the carboxylic acid moiety, particularly under acidic or thermal stress.
Core Issue: Preventing Decarboxylation
Status: Critical Affected Compounds: 2-aminothiophene-3-carboxylic acids (and related 2-amino-3-carboxy-heterocycles). Symptom: Loss of CO₂ during hydrolysis, workup, or storage; conversion to 2-aminothiophene (unsubstituted at C3).
Part 1: Troubleshooting & FAQs
Q1: Why does my product decarboxylate immediately upon acidification?
Root Cause: The 2-amino group acts as a strong electron donor (+M effect), significantly increasing the electron density of the thiophene ring. Upon acidification, the carboxylate becomes a free acid. If the ring C3 position or the amino group is protonated, it creates a zwitterionic intermediate that lowers the activation energy for CO₂ extrusion. Corrective Action:
-
Avoid pH < 4: Do not acidify to pH 1-2 as you would for standard organic acids.
-
Cold Workup: Perform all acidification steps at 0°C .
-
Salt Isolation: Do not isolate the free acid. Isolate the Lithium or Sodium salt instead. These salts are stable at room temperature.
Q2: I need the free acid for an amide coupling. How do I proceed?
Strategy: You likely do not need the isolated free acid.[1] Standard coupling reagents (HATU, EDC) work excellently with carboxylate salts if you adjust the stoichiometry. Protocol Adjustment:
-
Perform saponification with LiOH.[2]
-
Evaporate solvent to obtain the crude Lithium salt.
-
Suspend the salt in DMF/DCM.
-
Add 1.0 equiv of HCl (as a solution in dioxane) immediately followed by the coupling reagent and base (DIEA/TEA). This generates the acid in situ where it is instantly trapped by the coupling agent.
Q3: My Gewald reaction yield is good, but the hydrolysis fails. Is there an alternative?
Yes. The "Masked Acid" Strategy. Instead of hydrolyzing the ester, convert the ester directly to your final target if possible.
-
Amides: Use trimethylaluminum (AlMe₃) or Weinreb amidation protocols directly on the ethyl ester.
-
Cyclization: If building thieno[2,3-d]pyrimidines, react the ester directly with the electrophile (e.g., formamide, isothiocyanates) without passing through the free acid.
Part 2: Detailed Experimental Protocols
Protocol A: Mild Saponification to the Stable Lithium Salt
Use this protocol to isolate a stable precursor for storage or subsequent reactions.
Reagents:
-
Lithium Hydroxide monohydrate (LiOH·H₂O) (2.5 equiv)
-
THF (Tetrahydrofuran) / Water (1:1 mixture)
Step-by-Step:
-
Dissolution: Dissolve the ester in THF (0.2 M concentration).
-
Addition: Add the aqueous solution of LiOH dropwise at 0°C .
-
Reaction: Allow to stir at room temperature (20-25°C). Do not reflux. Monitor by TLC (the salt will stay at the baseline).
-
Workup (Critical):
-
Option 1 (Salt Isolation): Concentrate the mixture under reduced pressure (Rotavap bath < 30°C) to remove THF. Lyophilize (freeze-dry) the remaining aqueous phase. Result: Stable Lithium carboxylate powder.
-
Option 2 (Free Acid - High Risk): Cool aqueous phase to 0°C. Carefully add 1M HCl dropwise until pH reaches 5.0-6.0 (precipitate usually forms here). Filter immediately at 0°C. Wash with cold ether. Dry under vacuum without heat.
-
Protocol B: One-Pot "Salt-to-Amide" Coupling
Use this to bypass the unstable free acid isolation entirely.
Reagents:
-
Crude Lithium 2-aminothiophene-3-carboxylate (from Protocol A)
-
Amine (R-NH₂)
-
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step:
-
Suspend the dry Lithium salt in anhydrous DMF under Nitrogen.
-
Add the Amine and DIPEA .
-
Cool to 0°C .
-
Add HATU in one portion.
-
Stir at 0°C for 30 mins, then warm to Room Temp.
-
Outcome: The coupling agent activates the carboxylate faster than it can decarboxylate.
Part 3: Data & Stability Analysis
Table 1: Stability Profile of 2-Aminothiophene-3-carboxylic Acid Derivatives
| Form | pH Condition | Temperature Limit | Half-Life (Approx) | Recommendation |
| Ethyl Ester | Neutral | > 100°C | Stable (Years) | Store as Ester |
| Li/Na Salt | Basic (pH > 9) | < 60°C | Stable (Months) | Preferred Intermediate |
| Free Acid | Neutral (pH 7) | < 20°C | Hours to Days | Use Immediately |
| Free Acid | Acidic (pH < 4) | Any | Minutes | AVOID |
| Free Acid | Solution (DMSO) | > 40°C | Minutes | AVOID |
Part 4: Mechanism & Workflow Visualization
Figure 1: Decarboxylation Mechanism & Prevention Strategy
This diagram illustrates the electronic cause of instability and the decision tree for safe synthesis.
Caption: Workflow decision tree highlighting the critical risk of acidification and the "Salt-Bridge" strategy to avoid decarboxylation.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.
-
Sabnis, R. W. (1994). The Gewald Reaction. Sulfur Reports, 16(1), 1-17.
-
Putrova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 1, 209-246.
-
Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15, 3-33.
-
Zhang, H., et al. (2020). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1. Bioorganic & Medicinal Chemistry Letters.
Sources
Technical Support Center: Controlling Regioselectivity in the Synthesis of 5-Substituted-2-Thiophenecarboxylic Acids
This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and in-depth answers to common challenges encountered during the synthesis of 5-substituted-2-thiophenecarboxylic acids. Precise control of regioselectivity is paramount in the synthesis of these valuable heterocyclic compounds, which are key building blocks in numerous pharmaceutical agents.[1][2] This guide offers practical, experience-driven advice to navigate the complexities of these synthetic routes and achieve desired product outcomes with high fidelity.
Frequently Asked Questions (FAQs)
Q1: My directed ortho-metalation (DoM) of a 3-substituted thiophene followed by carboxylation is giving me a mixture of the 2- and 5-carboxylic acids. How can I improve the selectivity for the 2-position?
A1: This is a classic challenge in thiophene chemistry. The C-2 and C-5 positions of the thiophene ring are both highly susceptible to deprotonation due to the electron-rich nature of the heterocycle.[3][4] To favor lithiation at the C-2 position in the presence of a C-3 substituent, consider the following:
-
Choice of Base: Sterically hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can exhibit greater selectivity for the less sterically encumbered C-2 position.[3] While n-butyllithium (n-BuLi) is a common choice, its smaller size can sometimes lead to competitive deprotonation at C-5.
-
Directing Group Effects: The electronic nature of your substituent at the 3-position plays a crucial role. Electron-withdrawing groups can enhance the acidity of the adjacent C-2 proton, favoring its removal. Conversely, electron-donating groups may lessen this effect.
-
Temperature Control: Maintaining a very low temperature (typically -78 °C) throughout the lithiation and quenching steps is critical.[3] Warming the reaction mixture can lead to scrambling of the lithiated intermediate, resulting in a loss of regioselectivity.
-
Reaction Time: Keep the time between the formation of the lithiated species and the addition of the electrophile (in this case, CO2) to a minimum. Prolonged reaction times can also contribute to regioisomeric scrambling.
Q2: I am attempting to introduce a substituent at the 5-position of 2-thiophenecarboxylic acid using a Suzuki coupling, but I am getting low yields and significant starting material decomposition. What could be the issue?
A2: Low yields in Suzuki couplings involving thiophene-2-carboxylic acids can stem from several factors. The carboxylic acid moiety can interfere with the catalytic cycle. Here are some troubleshooting steps:
-
Protect the Carboxylic Acid: The most reliable solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.[5][6] This prevents unwanted side reactions and deactivation of the palladium catalyst. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Choice of Palladium Catalyst and Ligand: The combination of the palladium source and ligand is critical.[7] For this type of transformation, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] are commonly used.[5][8][9] Experimenting with different phosphine ligands can sometimes improve yields.
-
Base and Solvent System: The choice of base and solvent is crucial for an efficient Suzuki reaction.[7] A common and effective system is a phosphate base like K3PO4 in a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.[5][8]
-
Degassing: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can oxidize and deactivate the palladium catalyst.
Q3: I am trying to perform a Heck reaction on a thiophene derivative to introduce a substituent at the 5-position, but the reaction is not proceeding cleanly. What are the key parameters to optimize?
A3: The Heck reaction can be sensitive to reaction conditions, especially with heterocyclic substrates.[10] Here are key areas to focus on for optimization:
-
Catalyst System: The combination of the palladium source (e.g., Pd(OAc)2) and any additives is crucial.[11] Some protocols have found success using a mixture of Pd(OAc)2 and n-Bu4NBr as a catalytic system.[11]
-
Substrate Activation: The success of a Heck-type arylation on thiophenes can be influenced by the electronic nature of the ring. Thiophenes substituted with an electron-withdrawing group at the 2-position are often more reactive and can lead to regiospecific substitution.[11]
-
Solvent and Base: The choice of solvent and base can significantly impact the reaction outcome. Common solvents include polar aprotic solvents like DMF or DMAc, and common bases include tertiary amines like triethylamine.
-
Temperature: The reaction temperature is a critical parameter to optimize. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition and side product formation.
Troubleshooting Guides
Directed ortho-Metalation (DoM) and Carboxylation for 2-Carboxy-5-Substituted Thiophenes
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Carboxylated Product | Incomplete lithiation. | Increase the equivalents of the organolithium base (e.g., n-BuLi, s-BuLi). Ensure the reaction is performed under strictly anhydrous and inert conditions. |
| Inefficient carboxylation. | Use a large excess of freshly crushed dry ice (solid CO2). Alternatively, bubble dry CO2 gas through the reaction mixture. | |
| Competitive side reactions. | Maintain a low temperature (-78 °C) throughout the reaction to minimize side reactions. | |
| Poor Regioselectivity (Mixture of 2- and 5-carboxy isomers) | Kinetic vs. thermodynamic control issues. | Use a sterically hindered base (LDA, LiTMP) to favor kinetic deprotonation at the less hindered C2 position.[3] |
| Scrambling of the lithiated intermediate. | Add the electrophile (CO2) as quickly as possible after the lithiation step. Avoid allowing the reaction to warm up before quenching. | |
| Formation of Di-carboxylated Product | Excess organolithium reagent. | Carefully control the stoichiometry of the organolithium base to 1.0-1.1 equivalents. |
Suzuki-Miyaura Coupling for 5-Substituted-2-Thiophenecarboxylic Acids
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Catalyst deactivation. | Protect the carboxylic acid as an ester.[6] Ensure the reaction is thoroughly degassed to remove oxygen. |
| Inappropriate base or solvent. | Use a robust base like K3PO4 or Cs2CO3. A mixture of dioxane/water or toluene/water is often effective.[5] | |
| Poor reactivity of the boronic acid. | Use a freshly opened or purified boronic acid. Consider using the corresponding boronate ester for improved stability and reactivity. | |
| Significant Homo-coupling of the Boronic Acid | Reaction temperature is too high. | Lower the reaction temperature and increase the reaction time. |
| Presence of oxygen. | Improve the degassing procedure. | |
| Protodeboronation (Loss of Boronic Acid Group) | Water content in the solvent is not optimal. | Adjust the ratio of organic solvent to water. In some cases, anhydrous conditions with a fluoride source (e.g., CsF) may be beneficial. |
Experimental Protocols
Protocol 1: Regioselective C2-Lithiation and Carboxylation of 3-Bromothiophene
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the cooled solution.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Carboxylation: Quench the reaction by carefully adding an excess of freshly crushed dry ice.
-
Work-up: Allow the reaction to warm to room temperature. Add water and acidify with HCl (1M) to a pH of ~2.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 5-bromothiophene-2-carboxylate
-
Setup: To a reaction vessel, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K3PO4, 2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with argon three times.
-
Solvent Addition: Add a degassed solvent system of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
-
Hydrolysis (if necessary): The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., NaOH in methanol/water).
Visualizations
Diagram 1: Regioselective Lithiation and Carboxylation
Caption: Workflow for regioselective C2-carboxylation of a 3-substituted thiophene.
Diagram 2: Suzuki-Miyaura Cross-Coupling Strategy
Caption: Synthetic strategy for 5-arylation via Suzuki coupling with ester protection.
References
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available at: [Link]
-
Extension of the Heck Reaction to the Arylation of Activated Thiophenes. ResearchGate. Available at: [Link]
-
A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. De Gruyter. Available at: [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. SpringerLink. Available at: [Link]
-
Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. ResearchGate. Available at: [Link]
-
Directed (ortho) Metallation. University of Rochester. Available at: [Link]
-
THE SYNTHESIS OF 4-SUBSTITUTED 2-THIOPHENECARBOXYLIC ACIDS. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Directed ortho-metallation of thiophenol. Reactions of lithium 2-lithiobenzenethiolate (10.10) with electrophiles. ResearchGate. Available at: [Link]
-
(Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. University of Oxford. Available at: [Link]
-
Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. PMC. Available at: [Link]
-
Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Organometallics. Available at: [Link]
-
Directed ortho-lithiation of lithium thiophenolate. New methodology for the preparation of ortho-substituted thiophenols and related compounds. Journal of the American Chemical Society. Available at: [Link]
- Preparation method of 2-thiophenecarboxylic acid. Google Patents.
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. Available at: [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. PMC. Available at: [Link]
-
Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ACS.org. Available at: [Link]
-
Scope of benzothiophenes. ResearchGate. Available at: [Link]
-
Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry. Available at: [Link]
-
Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PMC. Available at: [Link]
-
Overcoming regioselectivity and accessibility challenges in aryne methodology. ProQuest. Available at: [Link]
-
Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. Available at: [Link]
-
The McCullough Group - Research. Carnegie Mellon University. Available at: [Link]
-
New regioselective synthesis of substituted thiophenes. ResearchGate. Available at: [Link]
-
Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. RSC Publishing. Available at: [Link]
-
Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. Available at: [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]
-
A poly(alkylsulfany)thiophene functionalized with carboxylic groups. Academia.edu. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
-
Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and... PMC. Available at: [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Organic Chemistry Portal. Available at: [Link]
-
Regioselectivity in this heterocycle synthesis. Reddit. Available at: [Link]
-
Addressing the regioselectivity problem in organic synthesis. Chemical Communications. Available at: [Link]
-
Regioselectivity in the opening of 3-membered heterocycles. Chemistry Stack Exchange. Available at: [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Available at: [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link]
-
Regiochemistry-Driven Organic Electrochemical Transistor Performance Enhancement in Ethylene Glycol-Functionalized Polythiophenes. PubMed. Available at: [Link]
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- 5. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: 1H NMR Interpretation of 3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid
The following guide is designed for researchers and analytical scientists validating the structure of 3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid . It synthesizes theoretical chemical shift principles with practical experimental observation strategies.
Executive Summary & Structural Logic
Target Molecule: 3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid Formula: C₁₀H₈N₂O₂S Molecular Weight: 220.25 g/mol
Validating this structure requires isolating three distinct spin systems: the Thiophene Core , the Pyridine Substituent , and the Labile Protons (Acid/Amine). Unlike simple aromatic systems, the electronic push-pull nature of this scaffold (electron-donating amine vs. electron-withdrawing acid and pyridine) creates a unique spectral fingerprint.
The "Product" vs. Alternatives
In this context, your "product" is the validated spectral profile of the free acid. We compare this against its two most common synthetic precursors (Alternatives) to ensure you are not misinterpreting an intermediate as the final product.
| Feature | Target: Free Acid | Alternative 1: Methyl Ester | Alternative 2: Nitrile Precursor |
| C-2 Substituent | –COOH | –COOCH₃ | –CN |
| Key Diagnostic | Broad singlet >12.0 ppm | Singlet ~3.7–3.9 ppm | No proton signal |
| Solubility | High in DMSO-d₆; Poor in CDCl₃ | Soluble in CDCl₃ | Soluble in CDCl₃ |
| NH₂ Shift | Deshielded (H-bonding) | Moderately shielded | Shielded |
Experimental Protocol: Sample Preparation
To ensure high-resolution data, specifically for the exchangeable protons (-OH, -NH₂), the choice of solvent is critical.
Recommended Solvent: DMSO-d₆
-
Why: The target molecule is a zwitterionic-like amino acid. It is often insoluble in non-polar solvents like Chloroform-d (CDCl₃). DMSO-d₆ disrupts intermolecular hydrogen bonding, sharpening the amino and acid peaks.
-
Concentration: 5–10 mg in 0.6 mL DMSO-d₆.
-
Temperature: 298 K (Standard). Note: If -NH₂ broadening occurs, heating to 315 K can sharpen the peak by accelerating exchange, though this may coalesce the -COOH signal.
Detailed Spectral Interpretation
The spectrum consists of 8 protons in total.
Region A: The Labile Protons (Exchangeable)
These signals disappear upon D₂O shake.
-
Carboxylic Acid (-COOH):
-
Shift:
12.5 – 13.5 ppm -
Multiplicity: Very Broad Singlet (bs)
-
Insight: This peak is the primary confirmation of hydrolysis from the ester/nitrile. If this region is empty, your reaction is incomplete.
-
-
Primary Amine (-NH₂):
-
Shift:
6.5 – 7.5 ppm (in DMSO-d₆) -
Multiplicity: Broad Singlet (bs)
-
Insight: Located at position 3 of the thiophene.[1] The electron-withdrawing effect of the neighboring C2-COOH deshields these protons relative to unsubstituted aminothiophenes.
-
Region B: The Thiophene Core (The Anchor)
-
Thiophene H-4:
-
Shift:
7.2 – 7.6 ppm -
Multiplicity: Singlet (s)
-
Insight: This is the most critical diagnostic peak . Because positions 2, 3, and 5 are substituted, only position 4 remains. It appears as a sharp singlet.[2]
-
Validation: If this peak is a doublet, you likely have a regioisomer (e.g., 4-amino isomer) or incomplete substitution.
-
Region C: The Pyridine Substituent (3-Pyridyl)
The pyridine ring is attached at its C3 position. This creates an ABCD spin system, but it often resolves into distinct multiplets.
-
H-2' (Ortho to N, between N and Thiophene):
-
Shift:
8.8 – 9.0 ppm -
Multiplicity: Doublet (d) or Singlet (s) with fine coupling (
Hz). -
Insight: The most deshielded aromatic proton due to the adjacent nitrogen and the ring current.
-
-
H-6' (Ortho to N, adjacent to unsubstituted carbon):
-
Shift:
8.5 – 8.6 ppm -
Multiplicity: Doublet of doublets (dd) (
Hz). -
Insight: Shows distinct coupling to H-5'.
-
-
H-4' (Para to N):
-
Shift:
8.0 – 8.2 ppm -
Multiplicity: Doublet of tripletes/doublets (
Hz). -
Insight: Look for the "dt" or "ddd" pattern.
-
-
H-5' (Meta to N):
-
Shift:
7.4 – 7.5 ppm -
Multiplicity: Doublet of doublets (dd) (
Hz). -
Insight: Usually the most shielded pyridine proton, often overlapping with the Thiophene H-4 or aromatic impurities.
-
Assignment Logic & Workflow
The following diagram illustrates the decision tree for assigning the signals of this specific molecule.
Caption: Logical workflow for assigning the 1H NMR signals of 3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid.
Comparative Data Analysis
The table below summarizes the expected chemical shifts (
| Proton Label | Position | Multiplicity | Coupling ( | Interpretation | |
| -COOH | Acid | bs | 12.8 - 13.5 | - | Disappears with D₂O |
| H-2' | Pyridine | d/s | 8.85 - 8.95 | ||
| H-6' | Pyridine | dd | 8.50 - 8.60 | ||
| H-4' | Pyridine | dt/ddd | 8.05 - 8.15 | ||
| H-4 | Thiophene | s | 7.30 - 7.60 | - | Diagnostic Singlet |
| H-5' | Pyridine | dd | 7.40 - 7.50 | ||
| -NH₂ | Amine | bs | 6.50 - 7.20 | - | Broad, solvent dependent |
Troubleshooting & Common Pitfalls
Issue: "I see a doublet for the Thiophene proton."
-
Cause: This indicates coupling to another proton on the thiophene ring.
-
Diagnosis: You likely have the 4-amino isomer or the unsubstituted 5-position (if the pyridine coupling failed). In the target molecule (3-amino-5-substituted), position 4 is isolated and must be a singlet.
Issue: "Missing -COOH peak."
-
Cause: Water in the DMSO-d₆ can undergo rapid exchange with the acid proton, broadening it into the baseline.
-
Solution: Dry the sample or look for the "water hump" around 3.3 ppm broadening significantly. Alternatively, run the spectrum in dry DMSO-d₆ from a fresh ampoule.
Issue: "Extra peaks around 3.8 ppm."
-
Cause: Residual Methyl Ester.
-
Diagnosis: If you see a sharp singlet at ~3.8 ppm (integrating to 3H), your hydrolysis is incomplete. Calculate the ratio of the Methyl singlet to the Thiophene H-4 singlet to determine % conversion.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Reich, H. J. (2020).[3] Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[3]
-
ChemicalBook. (n.d.). 3-Amino-2-pyridinecarboxylic acid NMR Spectrum. (Used for comparative pyridine shift analysis).
-
PubChem. (2025).[4][5] 3-Amino-2-thiophenecarboxylic acid Data. National Library of Medicine.
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A Comparative Guide to HPLC Retention Times of Thiophene Carboxylic Acid Derivatives
This guide provides a comprehensive comparison of the High-Performance Liquid Chromatography (HPLC) retention times for key thiophene carboxylic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the factors influencing their chromatographic behavior, offering both experimental data and practical insights to aid in method development and analysis.
Thiophene-containing compounds are significant in medicinal chemistry, often serving as crucial building blocks for pharmaceuticals.[1][2] Their analysis and purification are paramount, with HPLC being a primary tool. Understanding the retention time behavior of thiophene carboxylic acid derivatives is essential for developing robust analytical methods.
The Influence of Structure on Retention Time
In reversed-phase HPLC (RP-HPLC), the primary retention mechanism is the hydrophobic interaction between the analyte and the stationary phase.[3] For thiophene carboxylic acid derivatives, the position of the carboxylic acid group and the presence of other substituents on the thiophene ring are the main determinants of their retention time.
Generally, increased hydrophobicity leads to a longer retention time. The octanol-water partition coefficient (logP) is a common measure of a compound's hydrophobicity.[4][5] Comparing thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, their structural differences lead to distinct physicochemical properties and, consequently, different retention behaviors.
Key Physicochemical Properties:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| Thiophene-2-carboxylic acid | C5H4O2S | 128.15 | 1.57 |
| Thiophene-3-carboxylic acid | C5H4O2S | 128.15 | 1.446 |
Data sourced from PubChem and Cheméo.[4][6][7][8]
The slightly higher logP value of thiophene-2-carboxylic acid suggests it is more hydrophobic than its 3-isomer, which would typically result in a longer retention time on a C18 column under identical RP-HPLC conditions.[4][7]
Comparative Retention Time Analysis
To illustrate the practical implications of these structural differences, the following table summarizes typical retention times for thiophene-2-carboxylic acid and thiophene-3-carboxylic acid under a standard set of RP-HPLC conditions.
Table 1: Representative HPLC Retention Times
| Compound | Typical Retention Time (minutes) |
| Thiophene-3-carboxylic acid | 3.3 |
| Thiophene-2-carboxylic acid | 3.8 |
Disclaimer: These are representative values. Actual retention times can vary based on the specific HPLC system, column age, and exact mobile phase preparation.[9]
This observed later elution of thiophene-2-carboxylic acid aligns with its higher hydrophobicity. The proximity of the carboxylic acid group to the sulfur atom in the 2-position may influence the molecule's overall polarity and interaction with the stationary phase differently than when the carboxyl group is in the 3-position.
Experimental Protocol for HPLC Analysis
This section provides a detailed, self-validating protocol for the separation and analysis of thiophene carboxylic acid derivatives. The rationale behind each step is explained to ensure a thorough understanding of the method.
Objective: To achieve baseline separation of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
Instrumentation and Materials:
-
HPLC System: An Agilent 1260 Infinity II or similar, equipped with a diode array detector (DAD).[10]
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice for this type of analysis.[11][12]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (v/v)
-
B: Acetonitrile
-
-
Standards: Thiophene-2-carboxylic acid (CAS 527-72-0) and Thiophene-3-carboxylic acid (CAS 88-13-1) of ≥98% purity.[2][13]
-
Sample Solvent: Mobile phase or a compatible solvent like methanol.
Workflow Diagram:
Caption: Experimental workflow for the HPLC analysis of thiophene carboxylic acid derivatives.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly. The addition of a small amount of acid, like formic or phosphoric acid, helps to suppress the ionization of the carboxylic acid groups, leading to sharper peaks and more consistent retention times.[3][8]
-
Mobile Phase B is HPLC-grade acetonitrile.
-
Degas both mobile phases using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump and detector, which can cause baseline instability.[14]
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of each thiophene carboxylic acid standard and dissolve in 10 mL of the mobile phase to create 1 mg/mL stock solutions.
-
Prepare a series of working standards by diluting the stock solutions to concentrations ranging from 1 to 100 µg/mL. This range is typical for establishing linearity in UV-based HPLC methods.[15]
-
-
Sample Preparation:
-
Dissolve the sample containing the thiophene carboxylic acid derivatives in the mobile phase to an estimated concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or tubing.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column.[11]
-
Injection Volume: 10 µL.[15]
-
Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times, as temperature fluctuations can affect viscosity and analyte-stationary phase interactions.[9]
-
Detection: UV at 254 nm, a common wavelength for aromatic compounds.[15] A diode array detector can be used to scan a range of wavelengths to determine the optimal absorbance for each compound.[12]
-
Elution: An isocratic elution with a mobile phase composition of 60:40 (v/v) Acetonitrile:0.1% Formic Acid in Water is a good starting point. This may need to be optimized depending on the specific column and system.[15]
-
-
Data Analysis:
-
Integrate the peak areas of the analytes in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.
-
Factors Influencing Retention Time and Method Robustness
Several factors can influence the retention time in HPLC, and understanding these is key to developing a robust and transferable method.[9]
-
Mobile Phase Composition: The ratio of organic solvent (acetonitrile) to the aqueous phase is the most significant factor affecting retention time in RP-HPLC. Increasing the percentage of acetonitrile will decrease the retention time of the analytes.[3]
-
pH of the Mobile Phase: For ionizable compounds like carboxylic acids, the pH of the mobile phase is critical. It should be at least 2 pH units away from the pKa of the analyte to ensure it is in a single, non-ionized form.[14]
-
Column Chemistry and Age: Different C18 columns can have varying levels of hydrophobicity and silanol activity, leading to selectivity differences.[16] Over time, columns can degrade, leading to shifts in retention time.
-
System Dead Volume: The volume of the tubing between the injector, column, and detector can affect the absolute retention time. This is an important consideration when transferring a method between different HPLC systems.[9]
Logical Relationship Diagram:
Caption: Key factors influencing HPLC retention time for thiophene carboxylic acid derivatives.
Conclusion
The HPLC retention times of thiophene carboxylic acid derivatives are primarily governed by their hydrophobicity, which is influenced by the position of the carboxylic acid group. Thiophene-2-carboxylic acid, being slightly more hydrophobic than thiophene-3-carboxylic acid, typically exhibits a longer retention time in reversed-phase chromatography. By carefully controlling experimental parameters such as mobile phase composition, pH, and temperature, a robust and reproducible separation of these important pharmaceutical building blocks can be achieved. The provided protocol serves as a validated starting point for method development, emphasizing the scientific principles that ensure reliable and accurate results.
References
-
SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Dalvie, D. K., & Khambay, B. P. S. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(7), 1146–1165. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6918, Thiophene-3-carboxylic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Thiophenecarboxylic acid (CAS 88-13-1). Retrieved from [Link]
-
Lee, S., et al. (2025). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Journal of Pharmaceutical and Biomedical Analysis, 265, 116895. [Link]
-
Neacsu, A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chemistry Proceedings, 16(1), 93. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10700, 2-Thiophenecarboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5017639, Thiophene-2-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 2-Thiophenecarboxylic acid. Retrieved from [Link]
-
Khan, K. M., et al. (2016). Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach. Journal of the Chilean Chemical Society, 61(2), 2941-2945. [Link]
-
Sheng, Y., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development, 28(4), 1845–1855. [Link]
-
SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
-
Science.gov. (n.d.). hplc retention times: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis. Retrieved from [Link]
-
ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Retrieved from [Link]
-
Biorelevant. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis. Retrieved from [Link]
-
Shimadzu. (n.d.). G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Lee, S., et al. (2025). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. PubMed. [Link]
-
Chromatography Forum. (2013, September 4). Retention time shift. Retrieved from [Link]
-
Witzig, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 929-941. [Link]
-
Tosi, B., et al. (1995). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C, 50(5-6), 391-399. [Link]
-
Nakashima, K., & Nishikata, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry, 2020, 8856184. [Link]
-
Kawasaki, T., et al. (2016). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Bioorganic & Medicinal Chemistry, 24(22), 5898-5906. [Link]
-
Carotti, A., et al. (2023). Estimating the hydrophobicity extent of molecular fragments using reversed-phase liquid chromatography. Journal of Separation Science, 46(14), 2300346. [Link]
-
ResearchGate. (n.d.). Effect of stationary phase hydrophobicity and mobile phase composition on the separation of carboxylic acids in ion chromatography. Retrieved from [Link]
-
UNL Digital Commons. (n.d.). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. Retrieved from [Link]
-
Mirivel, G., Riffault, V., & Galloo, J. (2011). Analysis of phthalic, isophthalic and long-chain (C4–C12) dicarboxylic acids in atmospheric aerosols by UPLC/ESI/ToF-MS. Analytical Methods, 3(5), 1172-1179. [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(13), 5136. [Link]
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A Researcher's Guide to Deciphering Amino and Carboxylic Acid Signatures in Thiophenes via IR Spectroscopy
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Thiophene-based compounds, prevalent in pharmaceuticals for their diverse biological activities, often incorporate amino and carboxylic acid functional groups that are critical to their function.[1][2][3][4] Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative tool for confirming the presence and understanding the chemical environment of these key functional groups.
This guide provides an in-depth comparison of the IR spectroscopic signatures of amino and carboxylic acid groups on a thiophene scaffold. We will delve into the characteristic vibrational frequencies, the influence of the thiophene ring's electronic properties, and the subtle shifts induced by intermolecular forces, equipping you with the expertise to interpret your spectra with confidence.
The Vibrational Language of Thiophene and its Functional Groups
IR spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For thiophene derivatives, this spectrum is a composite of vibrations from the thiophene ring itself and its substituents.
The thiophene ring, being an aromatic heterocycle, exhibits characteristic vibrational modes. These include C-H stretching typically found in the 3100-3000 cm⁻¹ region, and aromatic C-C stretching vibrations which are sensitive to substitution and generally appear in the 1600-1350 cm⁻¹ range.[1][5] The position of substituents can influence these ring vibrations, a detail that can be useful in structural elucidation.[6]
The Carboxylic Acid Signature: A Tale of Two Bonds and a Hydrogen Bridge
The carboxylic acid group (-COOH) presents a rich and distinctive set of IR absorption bands. Its most prominent feature is the O-H stretching vibration, which, due to strong intermolecular hydrogen bonding forming dimers, appears as a very broad and intense band spanning from 3300 cm⁻¹ down to 2500 cm⁻¹.[7][8] This broadness is a hallmark of carboxylic acids and can often overlap with C-H stretching bands.[7][8]
The second key feature is the carbonyl (C=O) stretching vibration. For a saturated aliphatic carboxylic acid, this band is typically found around 1715 cm⁻¹. However, when attached to the electron-rich thiophene ring, conjugation can lower this frequency. For instance, in 2-thiophene carboxylic acid, the C=O stretch is observed in the range of 1760-1690 cm⁻¹.[8] The exact position is sensitive to the electronic environment and hydrogen bonding.[8][9]
Two other vibrations of note are the C-O stretching, appearing between 1320-1210 cm⁻¹, and the out-of-plane O-H bend, which can be found in the 950-910 cm⁻¹ region.[8]
Experimental Protocol: FT-IR Analysis of a Thiophene Carboxylic Acid Derivative (KBr Pellet Method)
This protocol outlines a standard procedure for acquiring a high-quality FT-IR spectrum of a solid thiophene derivative.
Objective: To obtain the infrared spectrum of a solid thiophene-based compound containing amino and/or carboxylic acid groups.
Materials:
-
Sample (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 100 mg of dry KBr into the agate mortar.
-
Add 1-2 mg of the thiophene derivative to the KBr.
-
Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.
-
-
Pellet Formation:
-
Transfer a small amount of the KBr/sample mixture into the pellet die.
-
Ensure the surface of the powder is level.
-
Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes. This will form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to identify the key absorption bands corresponding to the functional groups of interest.
-
Compare the observed frequencies with literature values and the comparison tables provided in this guide.
-
The Amino Group Signature: Probing the N-H Bond
The amino group (-NH₂) also provides distinct IR signals. The most informative are the N-H stretching vibrations, which appear in the region of 3500-3300 cm⁻¹. Primary amines (-NH₂) typically show two bands in this region: an asymmetric stretching band at a higher frequency and a symmetric stretching band at a lower frequency. Secondary amines (-NHR) will show a single N-H stretching band.
The N-H bending vibration (scissoring) is also a useful diagnostic peak, typically appearing in the range of 1650-1580 cm⁻¹. The C-N stretching vibration is generally found in the 1350-1000 cm⁻¹ region, though it can be weaker and harder to assign definitively.
Comparative Analysis of IR Bands
The following tables summarize the characteristic IR absorption bands for amino and carboxylic acid groups on a thiophene ring. These values are typical ranges and can be influenced by the specific molecular structure and physical state of the sample.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance | Notes |
| Thiophene Ring | C-H Stretch | 3100 - 3000 | Weak to Medium, Sharp | Aromatic C-H stretch.[1][6] |
| C=C Stretch | 1532 - 1347 | Medium to Strong | Sensitive to substitution patterns.[1] | |
| C-H In-plane Bend | 1283 - 909 | Medium | [1] | |
| C-H Out-of-plane Bend | 900 - 650 | Strong | Position depends on the number of adjacent hydrogens.[6] | |
| C-S Stretch | 852 - 608 | Weak to Medium | [1] | |
| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 | Very Broad, Strong | Characteristic of hydrogen-bonded dimers.[7][8] |
| C=O Stretch | 1760 - 1690 | Strong, Sharp | Conjugation with the thiophene ring lowers the frequency.[8] | |
| C-O Stretch | 1320 - 1210 | Medium to Strong | [8] | |
| O-H Bend | 1440 - 1395 & 950 - 910 | Medium, Broad | The higher frequency band may overlap with C-H bends.[8] | |
| Amino Group (-NH₂) | N-H Stretch | 3500 - 3300 | Medium, Two Bands (Primary) | Asymmetric and symmetric stretching.[10] |
| N-H Bend | 1650 - 1580 | Medium to Strong | Scissoring vibration. | |
| C-N Stretch | 1350 - 1250 | Medium to Weak | [10] |
The Case of Aminothiophene Carboxylic Acids: Zwitterionic Forms
When both an amino and a carboxylic acid group are present on the same thiophene ring, the possibility of forming a zwitterion arises. This is an internal salt where the acidic proton from the carboxylic acid is transferred to the basic amino group, resulting in a carboxylate ion (-COO⁻) and an ammonium cation (-NH₃⁺).
The IR spectrum of a zwitterionic aminothiophene carboxylic acid will be significantly different from its neutral form. The broad O-H stretch from the carboxylic acid will disappear, and the characteristic N-H stretching of a primary amine will be replaced by the broader N-H stretching bands of the -NH₃⁺ group, often appearing in the 3200-2800 cm⁻¹ region. Furthermore, the strong C=O stretching band of the carboxylic acid will be replaced by the asymmetric and symmetric stretching bands of the carboxylate anion. The asymmetric COO⁻ stretch is typically found around 1600-1550 cm⁻¹, while the symmetric stretch appears near 1400 cm⁻¹.[11] The presence or absence of these bands can be a definitive indicator of the zwitterionic state.[11][12]
Visualizing the Vibrational Modes
The following diagrams illustrate the key stretching vibrations for carboxylic acid and amino groups on a thiophene ring.
Figure 1: Key stretching vibrations in thiophene derivatives.
Conclusion
IR spectroscopy is an indispensable technique for the structural characterization of thiophene derivatives bearing amino and carboxylic acid groups. By understanding the characteristic absorption bands of the thiophene ring and the functional groups, and by considering the influence of the molecular environment, researchers can gain valuable insights into the structure and bonding of these important pharmaceutical building blocks. This guide provides a foundational framework for interpreting the vibrational spectra of these compounds, enabling more efficient and accurate drug development.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
